molecular formula C6HBrCl4O B12688708 4-Bromo-2,3,5,6-Tetrachlorophenol CAS No. 4091-48-9

4-Bromo-2,3,5,6-Tetrachlorophenol

Cat. No.: B12688708
CAS No.: 4091-48-9
M. Wt: 310.8 g/mol
InChI Key: HPAQQFBSNYWRIP-UHFFFAOYSA-N
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Description

4-Bromo-2,3,5,6-Tetrachlorophenol is an organohalogen compound with the molecular formula C6HBrCl4O. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms. This compound is known for its high stability and resistance to degradation, making it useful in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2,3,5,6-Tetrachlorophenol can be synthesized through the electrophilic halogenation of phenol. The process involves the introduction of bromine and chlorine atoms into the phenol molecule. One common method involves the use of cuprous iodide and dimethyl sulfoxide (DMSO) as solvents, with potassium tert-butoxide as a base. The reaction is carried out at elevated temperatures, typically around 110°C, to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3,5,6-Tetrachlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2,3,5,6-Tetrachlorophenol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Studies have explored its effects on microbial degradation pathways, particularly in the context of environmental pollution.

    Medicine: Research is ongoing into its potential use as an antimicrobial agent due to its stability and resistance to degradation.

    Industry: It is used in the production of pesticides, herbicides, and disinfectants

Mechanism of Action

The mechanism of action of 4-Bromo-2,3,5,6-Tetrachlorophenol involves its interaction with cellular components. It can act as an alkylating agent, reacting with cellular thiols and other nucleophiles. This interaction can disrupt cellular processes and lead to the degradation of pollutants. The compound’s stability and resistance to degradation make it effective in these roles .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-Tetrachlorophenol
  • 2,3,4,6-Tetrachlorophenol
  • Pentachlorophenol

Uniqueness

4-Bromo-2,3,5,6-Tetrachlorophenol is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties. Compared to other tetrachlorophenols, the bromine atom increases its reactivity and potential for further chemical modifications .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and stability make it valuable in scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in these areas.

Properties

CAS No.

4091-48-9

Molecular Formula

C6HBrCl4O

Molecular Weight

310.8 g/mol

IUPAC Name

4-bromo-2,3,5,6-tetrachlorophenol

InChI

InChI=1S/C6HBrCl4O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H

InChI Key

HPAQQFBSNYWRIP-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Br)Cl)Cl)O

Origin of Product

United States

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